molecular formula C8H14FNO2 B13831869 tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate

tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate

Cat. No.: B13831869
M. Wt: 175.20 g/mol
InChI Key: VWSDKMQGCVVQBV-WDSKDSINSA-N
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Description

tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a fluorocyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate typically involves the reaction of a fluorocyclopropylamine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction can be represented as follows:

Fluorocyclopropylamine+tert-Butyl chloroformatetert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate\text{Fluorocyclopropylamine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} Fluorocyclopropylamine+tert-Butyl chloroformate→tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactor technology can enhance the yield and purity of the product by providing precise control over reaction parameters such as temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The fluorine atom in the cyclopropyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of fluorinated carbamates on enzyme activity and protein interactions. It serves as a model compound for understanding the behavior of fluorinated organic molecules in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique properties make it suitable for applications requiring high chemical resistance and stability.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclopropyl ring can form strong hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity. The carbamate group can undergo hydrolysis to release active amines, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the fluorocyclopropyl ring.

    Fluorocyclopropylamine: Contains the fluorocyclopropyl ring but lacks the carbamate group.

    tert-Butyl ((1S,2S)-2-chlorocyclopropyl)carbamate: Similar structure with chlorine instead of fluorine.

Uniqueness

tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate is unique due to the presence of both the fluorocyclopropyl ring and the tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14FNO2

Molecular Weight

175.20 g/mol

IUPAC Name

tert-butyl N-[(1S,2S)-2-fluorocyclopropyl]carbamate

InChI

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m0/s1

InChI Key

VWSDKMQGCVVQBV-WDSKDSINSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1F

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1F

Origin of Product

United States

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